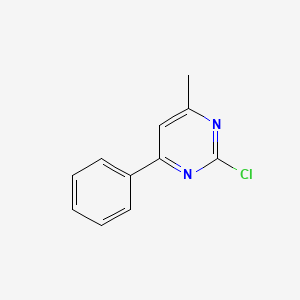

2-Chloro-4-methyl-6-phenylpyrimidine

Übersicht

Beschreibung

2-Chloro-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with methylating agents. One common method is the reaction of 2,4-dichloro-6-phenylpyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 2-Chloro-4-methyl-6-phenylpyrimidine exhibits significant biological activity, particularly in cancer treatment. It has been shown to inhibit specific enzymes and receptors associated with cancer cell proliferation. Notably, it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Cytochrome P450 Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction suggests potential applications in pharmacology, particularly in drug design and development where modulation of drug metabolism is desirable .

Agricultural Applications

1. Antifungal Properties

this compound has demonstrated antifungal activity, which can be leveraged in agricultural settings to control fungal pathogens affecting crops. Its structure allows for interaction with specific biological targets in fungi, enhancing its efficacy as a pesticide.

2. Herbicidal Activity

The compound's properties also suggest potential use as a herbicide. Its ability to inhibit certain biological pathways in plants could be explored for developing new herbicidal formulations.

Synthetic Intermediate

Due to its unique structural characteristics, this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its role in the development of pyrimidine derivatives is significant in both medicinal chemistry and materials science.

Case Study 1: Anticancer Research

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to significantly suppress cell proliferation in vitro, indicating its potential as a lead compound for anticancer drug development .

Case Study 2: Agricultural Application

Field trials assessing the efficacy of this compound as a fungicide revealed promising results against common crop pathogens. The compound demonstrated effective disease control with minimal phytotoxicity, suggesting its viability as an agricultural treatment option.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-phenylpyrimidine: Similar structure but lacks the methyl group at the 4-position.

2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom at the 4-position.

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Substituted with a methoxy group at the 4-position instead of a methyl group.

Uniqueness

2-Chloro-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-4-methyl-6-phenylpyrimidine is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 204.66 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.

This structural configuration influences its reactivity and biological activity, making it a candidate for further research in drug development.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP), particularly CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition can lead to enhanced therapeutic effects in certain contexts, such as cancer treatment by suppressing cell proliferation and inducing apoptosis in malignant cells.

Biological Activity

The compound has demonstrated various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, it has been evaluated against several cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells .

- Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity, although more research is necessary to fully characterize these effects.

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 5.0 | Inhibition of cell proliferation | |

| CEM | 3.5 | Induction of apoptosis | |

| Murine leukemia (L1210) | 4.0 | Cytostatic effect |

Case Studies

- Cancer Treatment : In one study focusing on non-small cell lung cancer (NSCLC), compounds similar to this compound showed improved progression-free survival rates when used in conjunction with established therapies like gefitinib. This suggests potential for combination therapies involving this compound .

- Drug Interaction Studies : Another study highlighted its role as an inhibitor of CYP enzymes, which is critical for understanding drug-drug interactions and optimizing therapeutic regimens that include this compound.

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNXAKAMPPMGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346061 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-40-3 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?

A1: this compound serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.

Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?

A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.